molecular formula C18H14BrN5O B2712790 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-29-4

3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2712790
CAS No.: 893921-29-4
M. Wt: 396.248
InChI Key: YZWSXVXBZNWMRV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a bromophenyl group and a phenylethyl group.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a pyrimidine ring. The bromophenyl and phenylethyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazolopyrimidine ring.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of triazolopyrimidine compounds exhibit significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Case Studies

  • A study demonstrated that triazolopyrimidine derivatives selectively inhibited cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition led to reduced proliferation in cancer cells and induced apoptosis .
  • Another investigation focused on the compound's ability to modulate signaling pathways associated with tumor growth and metastasis, indicating potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits activity against a range of bacterial strains.

Research Findings

  • In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity comparable to established antibiotics .
  • Further investigations revealed that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death .

CNS Activity

There is emerging evidence supporting the application of this compound in treating central nervous system (CNS) disorders. Its structural features suggest potential interactions with neurotransmitter systems.

Insights from Studies

  • Preclinical studies have indicated that certain derivatives can enhance GABAergic activity, which may be beneficial in conditions such as anxiety and epilepsy .
  • Additionally, some variants have shown promise in modulating serotonin receptors, suggesting potential applications in mood disorders .

Synthesis and Modification

The synthesis of this compound can be achieved through various multi-component reactions (MCRs), allowing for structural modifications that enhance its biological activity.

Synthetic Pathways

  • The Ugi reaction and other MCRs have been successfully employed to create diverse libraries of triazolopyrimidine derivatives with varied substituents. This approach facilitates the exploration of structure-activity relationships (SAR) essential for optimizing pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:

    3-(4-chlorophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-(4-methylphenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a methyl group instead of bromine.

    3-(4-fluorophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 893921-29-4) is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18_{18}H14_{14}BrN5_5O and a molecular weight of 396.2 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific molecular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

  • Case Study : A derivative was tested against the HT-29 colon cancer cell line and exhibited an IC50_{50} value in the low micromolar range. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. The proposed mechanism involves disruption of bacterial cell membrane integrity .

Anti-inflammatory Properties

The anti-inflammatory effects of triazolopyrimidine derivatives have been documented in various models. These compounds have been shown to inhibit pro-inflammatory cytokines and chemokines.

  • Data Table : Summary of Anti-inflammatory Activity
CompoundTarget CytokineIC50_{50} (µM)
Triazolo-Pyrimidine DerivativeTNF-α5.0
Triazolo-Pyrimidine DerivativeIL-68.0

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can act on various receptors that mediate cellular responses to growth factors and inflammatory signals.
  • Oxidative Stress Reduction : The compound has shown potential in reducing oxidative stress markers in cellular models.

Properties

IUPAC Name

3-(4-bromophenyl)-6-(1-phenylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O/c1-12(13-5-3-2-4-6-13)23-11-20-17-16(18(23)25)21-22-24(17)15-9-7-14(19)8-10-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSXVXBZNWMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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